molecular formula C9H7ClF2N2 B12075232 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole

2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole

Cat. No.: B12075232
M. Wt: 216.61 g/mol
InChI Key: KFNRSASBDKGYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole is a fluorinated benzimidazole derivative designed for research and development, particularly in medicinal chemistry. The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. This compound features a chlorodifluoromethyl group at the 2-position and a methyl group at the 6-position, modifications that are strategically valuable for optimizing the physicochemical properties and biological activity of lead molecules . Benzimidazole derivatives are of significant interest in oncology research, acting through various mechanisms such as DNA interaction and enzyme inhibition . Furthermore, substituted benzimidazoles have demonstrated potent activity against various bacterial and fungal strains, making them a valuable template for developing new antimicrobial agents . The specific substitution pattern on this compound makes it a versatile intermediate for synthesizing novel hybrids and more complex molecules aimed at these and other therapeutic targets. As a key synthetic building block, it can be used to generate compounds for structure-activity relationship (SAR) studies, helping researchers understand how specific substituents contribute to potency and selectivity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClF2N2

Molecular Weight

216.61 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C9H7ClF2N2/c1-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

KFNRSASBDKGYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic halogen exchange reaction, where a precursor compound undergoes halogen exchange with chlorodifluoromethyl reagents under controlled conditions . This reaction often requires specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

The synthesis of 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole typically involves the condensation of 1H-benzimidazole derivatives with various electrophiles. The compound can be synthesized using microwave-assisted methods, which enhance yield and reduce reaction time compared to conventional heating methods. For instance, studies have shown that yields can reach up to 99% under optimized microwave conditions .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties against a variety of pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Case Study : In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, compounds with chloro and difluoromethyl substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/ml .
CompoundTarget BacteriaMIC (µg/ml)
This compoundS. aureus25
E. coli50
Candida albicans62.5

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The mechanism often involves inhibition of key signaling pathways and enzymes related to cancer cell proliferation.

  • Case Study : A series of benzimidazole derivatives were tested for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) and histone deacetylase (HDAC), both critical in cancer progression. Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
CompoundTarget Cancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Benzimidazoles

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Benzimidazole Derivatives
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key References
2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole -CF₂Cl (2), -CH₃ (6) C₉H₇ClF₂N₂ Not reported
2-(2-Chlorophenyl)-6-methyl-1H-benzimidazole -C₆H₄Cl (2), -CH₃ (6) C₁₄H₁₁ClN₂ 134.5–136
2-(2-Chloro-6-fluorophenyl)-6-methyl-1H-benzimidazole -C₆H₃ClF (2), -CH₃ (6) C₁₄H₁₁ClFN₂ 193–195
2-Chloro-6-fluoro-1-methyl-1H-benzimidazole -Cl (2), -F (6), -CH₃ (N1) C₈H₆ClFN₂ Not reported
  • Electronic Effects : The chlorodifluoromethyl group (-CF₂Cl) is strongly electron-withdrawing due to the inductive effect of fluorine and chlorine, which contrasts with the electron-donating methyl group (-CH₃) in 6-methyl derivatives. This polarity difference influences reactivity in nucleophilic substitution or metal coordination .
  • Melting Points : Fluorination and aryl substitution (e.g., 2-(2-Chloro-6-fluorophenyl)-6-methyl-1H-benzimidazole) significantly increase melting points compared to alkyl-substituted analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
Table 3: Coordination Polymers and Metal-Organic Frameworks (MOFs)
Ligand Structure Metal Center Application References
2-[(1H-imidazol-1-yl)methyl]-6-methyl-1H-benzimidazole Co(II), Ni(II) Gas storage, catalysis
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol Not specified Hydrogen-bonded networks

    Q & A

    Basic: What are the key considerations for synthesizing 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole, and how can purity be optimized?

    Answer:
    Synthesis typically involves multi-step reactions, starting with halogenation and cyclization of benzimidazole precursors. For example, analogous compounds like 2-(2-chloro-6-fluorophenyl)-6-methyl-1H-benzimidazole are synthesized via condensation of o-phenylenediamine derivatives with substituted carboxylic acids under acidic conditions . Key steps include:

    • Temperature control : Maintain reaction temperatures between 80–120°C to avoid side reactions.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
    • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect impurities (<0.5%) .

    Basic: How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?

    Answer:
    A combination of 1H/13C NMR and LC-MS is critical:

    • 1H NMR : Look for characteristic peaks such as the benzimidazole NH proton (~12.7 ppm in DMSO-d6) and methyl group signals (~2.4 ppm) .
    • 13C NMR : The chlorodifluoromethyl group exhibits distinct CF2Cl carbon signals at ~115–120 ppm .
    • LC-MS : Use high-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 261.06 for C14H11ClF2N2) and rule out adducts .

    Advanced: What crystallographic strategies are effective for resolving structural ambiguities in halogenated benzimidazoles?

    Answer:
    Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard:

    • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
    • Refinement : Apply SHELXL’s restraints for disordered CF2Cl groups and anisotropic displacement parameters for non-H atoms .
    • Validation : Cross-check with CCDC databases (e.g., CCDC-1849507 for analogous structures) to verify bond lengths/angles .

    Advanced: How can reaction mechanisms for substituent introduction on the benzimidazole core be experimentally validated?

    Answer:
    Mechanistic studies require:

    • Isotopic labeling : Use 18O-labeled reagents to track oxygen incorporation during cyclization .
    • Kinetic profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps .
    • Computational modeling : Compare experimental activation energies with DFT-calculated pathways (e.g., B3LYP/6-31G*) .

    Advanced: What pharmacological screening approaches are suitable for evaluating biological activity?

    Answer:
    For antimicrobial/anticancer studies:

    • In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and cancer cell lines (e.g., MCF-7) using MIC (Minimum Inhibitory Concentration) and MTT assays .
    • Structure-activity relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. anthracenyl) to correlate electronic effects with potency .
    • Toxicity profiling : Use zebrafish embryos or HEK293 cells to assess cytotoxicity (IC50 > 50 µM is desirable) .

    Advanced: How should researchers address contradictions between computational predictions and experimental data?

    Answer:
    Systematic validation is essential:

    • Data triangulation : Compare DFT-predicted NMR shifts with experimental values; deviations >0.5 ppm suggest conformational discrepancies .
    • Crystallographic benchmarking : Use SC-XRD to resolve conflicts in bond angles/lengths arising from force field approximations .
    • Error analysis : Quantify uncertainties in DFT functionals (e.g., B3LYP vs. M06-2X) and refine models iteratively .

    Advanced: What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

    Answer:
    Optimize via:

    • Catalyst screening : Test Pd/C or Ni catalysts for selective halogenation; avoid over-chlorination .
    • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .
    • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for exothermic steps .

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